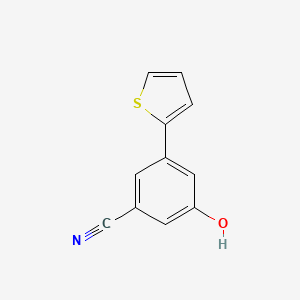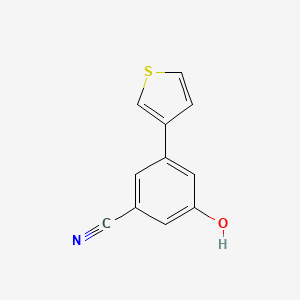
3-Cyano-5-(3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(3-methylphenyl)phenol, 95% (3-C5MPP) is a phenolic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in polar solvents such as methanol and ethanol. 3-C5MPP has several unique properties that make it a versatile compound for use in a variety of experiments and research applications.
Applications De Recherche Scientifique
3-Cyano-5-(3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the binding of proteins to DNA, as a reagent in organic synthesis, and as a catalyst for the synthesis of polymersization. It has also been used in the study of receptor-ligand interactions, and in the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(3-methylphenyl)phenol, 95% is not yet fully understood. It is known to form complexes with proteins and DNA, and it is thought to act as a catalyst in the formation of polymers. It is also thought to interact with receptor-ligand interactions and to influence enzyme kinetics.
Biochemical and Physiological Effects
3-Cyano-5-(3-methylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of proteins to DNA, and it has been shown to have an inhibitory effect on the activity of enzymes. It has also been shown to have an inhibitory effect on the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Cyano-5-(3-methylphenyl)phenol, 95% in laboratory experiments is its high purity and solubility in polar solvents. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using 3-Cyano-5-(3-methylphenyl)phenol, 95% is that its mechanism of action is not yet fully understood.
Orientations Futures
The future directions for 3-Cyano-5-(3-methylphenyl)phenol, 95% research include further study of its mechanism of action and its effects on biochemical and physiological processes. It is also important to further investigate its potential applications in organic synthesis, as a catalyst for the synthesis of polymersization, and in the study of receptor-ligand interactions. Furthermore, it is important to investigate the potential toxicity of 3-Cyano-5-(3-methylphenyl)phenol, 95%, as it is known to be an inhibitor of enzymes.
Méthodes De Synthèse
3-Cyano-5-(3-methylphenyl)phenol, 95% can be synthesized through a reaction of phenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of 70-80 °C, and the reaction is complete after about 12 hours. The reaction produces 3-Cyano-5-(3-methylphenyl)phenol, 95% with a purity of 95%.
Propriétés
IUPAC Name |
3-hydroxy-5-(3-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUCULUPFVIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684613 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-methylphenyl)phenol | |
CAS RN |
1261997-92-5 |
Source


|
| Record name | 5-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














